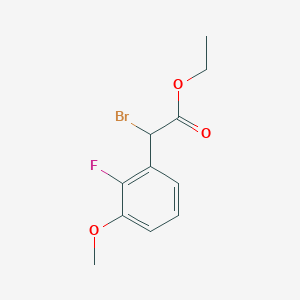

Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate

Description

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate |

InChI |

InChI=1S/C11H12BrFO3/c1-3-16-11(14)9(12)7-5-4-6-8(15-2)10(7)13/h4-6,9H,3H2,1-2H3 |

InChI Key |

CEBFHMAGPXGNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=C(C(=CC=C1)OC)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Method

The direct bromination method involves the bromination of ethyl 2-(2-fluoro-3-methoxyphenyl)acetate using brominating agents. This approach is commonly employed in laboratory settings due to its relatively straightforward procedure and moderate yields.

Four-Step Synthesis Method

A four-step synthesis method has been developed to prepare ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate with improved yields and purity. This method addresses several drawbacks found in previous synthetic routes and significantly improves the potential for industrial-scale production of pharmaceutical intermediates.

The synthetic route follows this general pathway:

- Preparation of the Formula II compound

- Formation of the intermediate compound

- Conversion to the desired product

- Purification steps

Detailed Synthesis Procedures

Synthesis Method Using n-BuLi and TMEDA

This method involves the use of n-butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) as key reagents in the preparation process.

- Starting material: 1.0g of Formula II compound (1 equiv.)

- Solvent: 5mL diethyl ether

- Reagents:

- n-BuLi (1.2 equiv.)

- TMEDA (1.2 equiv.)

- Ethyl chloroacetate (1 equiv.)

- Temperature conditions: Initial cooling to -78°C, warming to -50°C, stirring for 1h, then cooling again to -78°C

Four-Step Synthesis Using Lithium Diisopropylamide

This alternative method employs lithium diisopropylamide (LDA) instead of n-BuLi and incorporates ethylene oxide in the synthesis process.

- Starting material: 1.0g of Formula II compound (1 equiv.)

- Solvent: 5mL tetrahydrofuran (THF)

- Reagents:

- Lithium diisopropylamide (1.2 equiv.)

- Ethylene oxide (passed through until reaction completion)

- Temperature conditions: Initial cooling to -78°C, warming to -50°C, insulation reaction for 1h

- Yield: 88.5%

- Starting material: 0.5g of Formula II compound (1 equiv.)

- Solvent: 2mL THF

- Reagents:

- Lithium diisopropylamide (1.2 equiv.)

- Ethylene oxide (passed through until reaction completion)

- Temperature conditions: Initial cooling to -75°C, warming to -45°C, insulation reaction for 0.5h

- Yield: 88.4%

- Starting material: 1.5g of Formula II compound (1 equiv.)

- Solvent: 8mL THF

- Reagents:

- Lithium diisopropylamide (1.4 equiv.)

- Ethylene oxide (passed through until reaction completion)

- Temperature conditions: Initial cooling to -85°C, warming to -55°C, insulation reaction for 1.5h

Comparative Analysis of Synthesis Methods

Yield Comparison

The following table compares the yields obtained from different synthetic approaches:

| Method | Starting Material Amount | Key Reagents | Reaction Time | Yield (%) |

|---|---|---|---|---|

| LDA Method (Embodiment 1) | 1.0g | LDA, Ethylene oxide | 1h | 88.5 |

| LDA Method (Embodiment 2) | 0.5g | LDA, Ethylene oxide | 0.5h | 88.4 |

| LDA Method (Embodiment 4) | 1.2g | LDA, Ethylene oxide | 1.2h | 88.1 |

| n-BuLi Method | Various | n-BuLi, TMEDA, Ethyl chloroacetate | 0.5-1.5h | Not specified |

Temperature Conditions

Temperature control is critical in these synthesis methods. The reactions generally follow a pattern of:

- Initial cooling (-85°C to -75°C)

- Dropwise addition of reagents

- Warming to a higher temperature (-55°C to -45°C)

- Insulation reaction period

- Final cooling or processing

Solvent Systems

Two primary solvent systems are employed in these methods:

- Diethyl ether: Used in the n-BuLi/TMEDA method

- Tetrahydrofuran (THF): Used in the LDA method

Purification and Characterization

Purification Procedures

After the reaction is complete, the typical purification process includes:

Characterization Data

The synthesized compound can be characterized using various analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : The compound shows a characteristic peak at m/z 291.0035 [M+H]+ corresponding to the molecular formula C11H13BrFO3

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm completion

- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation of the synthesized compound

Industrial Applications and Scale-Up Considerations

The development of efficient synthesis methods for this compound is particularly important for the pharmaceutical industry, as this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.

The four-step synthesis method using LDA offers several advantages for industrial scale-up:

- Consistent yields around 88%

- Reproducible reaction conditions

- Flexibility in starting material quantities (demonstrated from 0.5g to 1.5g scale)

- Potential for further optimization and scale-up

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.

Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include ethyl 2-azido-2-(2-fluoro-3-methoxyphenyl)acetate, ethyl 2-thio-2-(2-fluoro-3-methoxyphenyl)acetate, and ethyl 2-alkoxy-2-(2-fluoro-3-methoxyphenyl)acetate.

Reduction Reactions: The major product is ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.

Oxidation Reactions: Products include ethyl 2-(2-fluoro-3-methoxyphenyl)acetaldehyde and ethyl 2-(2-fluoro-3-methoxyphenyl)acetic acid.

Scientific Research Applications

Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate is a complex organic compound with a molecular formula of C9H8BrFO3 and a molecular weight of 291.11 g/mol. It is characterized by a bromine atom, a fluorine atom, and a methoxy group on a phenyl ring. This arrangement gives it unique reactivity and biological interactions, making it a subject of interest in drug development.

Scientific Research Applications

This compound is used in several scientific research applications:

- Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound is investigated as a building block in developing new drugs, especially those targeting specific enzymes or receptors.

- Biological Studies: It is employed in studies to understand interactions between small molecules and biological macromolecules like proteins and nucleic acids.

- Industrial Applications: The compound is used in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can undergo several chemical reactions:

- Substitution Reactions: The bromo group can be substituted with nucleophiles like amines, thiols, or alkoxides. Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Products include ethyl 2-azido-2-(2-fluoro-3-methoxyphenyl)acetate, ethyl 2-thio-2-(2-fluoro-3-methoxyphenyl)acetate, and ethyl 2-alkoxy-2-(2-fluoro-3-methoxyphenyl)acetate.

- Reduction Reactions: The compound can be reduced to form ethyl 2-(2-fluoro-3-methoxyphenyl)acetate. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions. The major product is ethyl 2-(2-fluoro-3-methoxyphenyl)acetate.

- Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media. Products include ethyl 2-(2-fluoro-3-methoxyphenyl)acetaldehyde and ethyl 2-(2-fluoro-3-methoxyphenyl)acetic acid.

This compound has potential biological activities that are of interest in medicinal chemistry. Brominated compounds can interact with biological targets through halogen bonding and electrophilic substitution, enhancing their ability to form stable interactions with proteins and enzymes, potentially influencing their activity. The compound may be involved in biochemical pathways related to cell signaling, gene expression, and cellular metabolism. The methoxy group can influence solubility and permeability, affecting how the compound interacts with cellular membranes. In medicinal chemistry, it may act as an enzyme inhibitor by forming a covalent bond with the active site or by binding to an allosteric site, thereby modulating the enzyme’s activity.

Case Studies

While specific case studies directly involving this compound are not available in the search results, related compounds and synthetic methodologies provide some context:

- Fluorinated Biphenyls: Fluorinated biphenyl compounds can be synthesized via Suzuki–Miyaura cross-coupling reaction of tetrafluoroiodobenzene with trifluoroboronic acid .

- Other Compounds: Ethyl bromofluoroacetate can be used as an intermediate in organic synthesis and pharmaceutical applications, as well as in laboratory research and development and chemical production .

- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone: This compound can inhibit MMP-9 expression by regulating NF-κB and MAPKs signaling pathways in HT1080 human fibrosarcoma cells .

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate depends on the specific application and the target molecule. In general, the compound may interact with biological targets through covalent or non-covalent interactions. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by forming a covalent bond with the active site or by binding to an allosteric site, thereby modulating the enzyme’s activity.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₁₀BrFO₃ (based on structural analogs in ).

- Reactivity : The bromine atom at the α-position facilitates reactions with nucleophiles (e.g., amines, phosphites) or participation in radical processes. The electron-withdrawing fluorine and methoxy groups on the phenyl ring modulate electronic effects, influencing regioselectivity in subsequent transformations .

Synthetic routes to this compound often involve bromination of the corresponding α-hydroxy or α-unsubstituted ester precursors. For example, describes a method where ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate is synthesized via bromination, suggesting analogous pathways for the 2-fluoro-3-methoxy derivative .

Structural and Functional Analogues

The compound is compared to structurally related α-bromo esters with variations in substituents on the phenyl ring or ester group. Key analogs include:

Key Differences and Trends

Electronic Effects: The 2-fluoro-3-methoxy substitution in the target compound introduces steric hindrance and electronic modulation. The methoxy group at the 3-position enhances electron-donating effects, stabilizing intermediates in reactions like arylations or cyclizations .

Reactivity and Synthetic Utility :

- Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS 712-52-7) is widely used in amide bond formation, as seen in , where it reacts with amines to yield bioactive benzofuran derivatives .

- In contrast, the 2-fluoro-3-methoxy derivative’s steric profile may favor regioselective transformations. For example, demonstrates its utility in synthesizing phosphonate esters via Arbuzov reactions .

Biological Relevance: Benzofuran and benzoxazole derivatives synthesized from α-bromo esters (e.g., ) exhibit antimicrobial and antitumor activities. The 2-fluoro-3-methoxy substitution could enhance bioavailability or target specificity compared to non-fluorinated analogs .

General handling guidelines for brominated esters include using PPE and avoiding inhalation .

Biological Activity

Ethyl 2-bromo-2-(2-fluoro-3-methoxyphenyl)acetate is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group on a phenyl ring. Its molecular formula is with a molecular weight of 291.11 g/mol. The arrangement of these functional groups contributes to its reactivity and biological interactions, making it a subject of interest in drug development .

Target Interactions

Brominated compounds like this compound often interact with biological targets through halogen bonding and electrophilic substitution . The presence of the bromine atom can enhance the compound's ability to form stable interactions with proteins and enzymes, potentially influencing their activity .

Biochemical Pathways

The compound may be involved in various biochemical pathways, including those related to cell signaling , gene expression , and cellular metabolism . The methoxy group can influence solubility and permeability, affecting how the compound interacts with cellular membranes .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, brominated phenyl derivatives have shown activity against various cancer cell lines, including neuroblastoma and breast cancer models. This compound may therefore possess similar potential, although specific data on its anticancer efficacy remains limited .

Enzyme Inhibition

The compound's structure suggests it could act as an inhibitor for certain enzymes. For example, halogenated compounds are known to modulate enzyme activities by altering their conformation or binding affinity. This property could be explored further in the context of therapeutic applications targeting specific diseases .

Study 1: Anticancer Efficacy

In a study focusing on structurally similar compounds, researchers evaluated the anticancer activity of various brominated derivatives. Compounds were tested against human cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that this compound may also demonstrate significant anticancer properties .

Study 2: Enzyme Interaction Analysis

Another study investigated the interaction of halogenated compounds with specific enzymes involved in metabolic pathways. The findings indicated that brominated compounds could effectively inhibit target enzymes, leading to altered metabolic profiles in treated cells. This highlights the potential for this compound to serve as a lead compound for further development in enzyme-targeted therapies .

Summary Table of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Anticancer Activity | Inhibitory effects on cancer cell proliferation; potential against various cancers | Cancer therapeutics |

| Enzyme Inhibition | Modulation of enzyme activity through structural interactions | Metabolic disorder treatments |

| Cellular Effects | Alterations in cell signaling pathways and gene expression | Targeted therapies for specific diseases |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.